molecular formula C8H11ClN2O2S B1449936 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride CAS No. 1783540-59-9

2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride

Cat. No.: B1449936
CAS No.: 1783540-59-9
M. Wt: 234.7 g/mol
InChI Key: YYBOAZUOHSUHIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2H-indazoles, such as “2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride”, involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C8H11ClN2O2S/c1-11-8 (14 (9,12)13)6-4-2-3-5-7 (6)10-11/h2-5H2,1H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 234.71 . The compound exists in the enol form in the crystalline state and in solution .

Scientific Research Applications

Novel Synthesis Approaches

Research has explored novel synthesis methods for compounds related to 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride, focusing on their potential in developing pharmaceuticals like proton pump inhibitors. A study by Saini et al. (2019) reviewed innovative synthesis techniques and pharmaceutical impurities in proton pump inhibitors, highlighting the synthesis challenges and solutions for related compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Chemical Modifications and Applications

The chemical modification of compounds similar to this compound has been investigated for creating new biopolymers with specific properties. Petzold-Welcke et al. (2014) discussed the modification of xylan to produce biopolymer ethers and esters, indicating the broad application potential of such chemical modifications in creating materials with tailored properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Pharmacodynamic-Mediated Effects in Drug Disposition

The pharmacodynamic-mediated effects of compounds, including those structurally related to this compound, on drug disposition have been a research focus. For instance, a study by Ma et al. (2003) investigated the tumor distribution of temozolomide in the presence of the angiogenesis inhibitor SU5416, providing insights into how structural analogues of this compound could influence drug distribution and efficacy (Ma, Li, Reed, Guo, & Gallo, 2003).

Protective Roles in Neurological Models

Research has also explored the neuroprotective roles of compounds related to this compound. A study by Xiao-feng et al. (2016) examined the protective effect of 6-hydroxy-1H-indazole in a Parkinson's disease model, suggesting potential therapeutic applications for structural analogues in neuroprotection (Xiao-feng, Wen-ting, Yuan-yuan, Chong-Fa, Lu, Jin-jun, & Wen-ya, 2016).

Future Directions

Given the wide variety of biological properties of indazole derivatives , it is likely that the medicinal properties of “2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride” will be explored in the future for the treatment of various pathological conditions.

Biochemical Analysis

Biochemical Properties

2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor of certain enzymes, thereby modulating their activity. For instance, it has been observed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators such as prostaglandins. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of protein function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting COX-2, it can alter the signaling pathways involved in inflammation and pain . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. This can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, blocking their catalytic activity. For example, its interaction with COX-2 involves the formation of a covalent bond with a serine residue in the enzyme’s active site, leading to irreversible inhibition . Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonic acid . Over time, this degradation can reduce the compound’s effectiveness in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit COX-2 activity and reduce inflammation without causing significant adverse effects . At higher doses, it can lead to toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, but exceeding this dosage can result in toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by phase II enzymes, such as sulfotransferases and glucuronosyltransferases, leading to the formation of more water-soluble compounds that can be excreted in the urine . The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity . Additionally, it can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . Additionally, its presence in the nucleus can influence gene expression by modulating the activity of transcription factors and other DNA-binding proteins .

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydroindazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-11-8(14(9,12)13)6-4-2-3-5-7(6)10-11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBOAZUOHSUHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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